![molecular formula C14H13N3O4S2 B2912839 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 852453-53-3](/img/structure/B2912839.png)

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

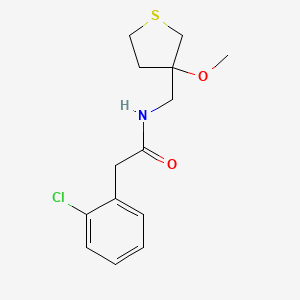

Beschreibung

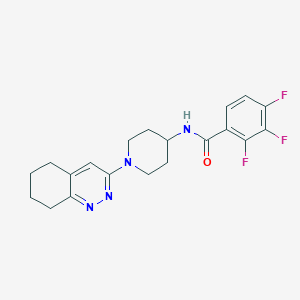

“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C7H9N3O2S2 . It is a member of the imidazothiazoles, a class of compounds that have been the subject of significant research due to their potential biomedical applications .

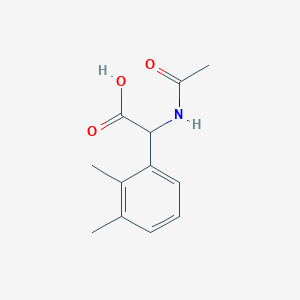

Molecular Structure Analysis

The molecular structure of “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is characterized by an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da . The structure includes a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis

“N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” has an average mass of 231.295 Da and a monoisotopic mass of 231.013611 Da . Further physical and chemical properties are not detailed in the available literature.Wissenschaftliche Forschungsanwendungen

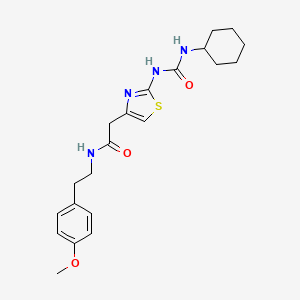

- Researchers have investigated the cytotoxicity of compounds containing imidazo[2,1-b]thiazole scaffolds. One such derivative, 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) , exhibited potent inhibition against MDA-MB-231 breast cancer cells (with an IC50 of 1.4 μM) compared to the approved drug sorafenib (IC50 = 5.2 μM). It also demonstrated selectivity against MDA-MB-231 over HepG2 cells .

- Imidazo[2,1-b]thiazoles have been explored for their antifungal and antibacterial activities. These compounds show potential in combating fungal infections and bacterial pathogens .

- Some imidazo[2,1-b]thiazole derivatives exhibit anti-inflammatory properties. Further research could explore their mechanisms of action and potential therapeutic applications .

- Imidazo[2,1-b]thiazoles have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation warrant further study .

- These compounds have been considered as CFTR-selective potentiators. Understanding their impact on CFTR function could lead to novel therapies for cystic fibrosis .

- Imidazo[2,1-b]thiazole-guanylhydrazone derivatives have shown anti-proliferative activity against various cancer cell lines. Researchers have used molecular docking studies to explore their binding interactions with target proteins, making them promising leads for drug development .

Anticancer Activity

Antifungal and Antibacterial Properties

Anti-Inflammatory Effects

Antihypertensive Properties

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Molecular Docking and Drug Design

Zukünftige Richtungen

The future directions for research on “N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” and related compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their potential biomedical applications .

Wirkmechanismus

Target of Action

Similar compounds within the imidazothiazole class have been found to interact with a variety of targets, including indolamine 2,3-dioxygenase 1 (ido1), a key enzyme involved in the metabolism of tryptophan .

Mode of Action

It’s known that imidazothiazoles can act as effective molecular scaffolds for synthetic, structural, and biomedical research . The interaction of these compounds with their targets often results in changes to cellular processes, potentially leading to therapeutic effects .

Biochemical Pathways

Related imidazothiazole compounds have been found to impact a variety of biochemical pathways, including those involved in cancer cell proliferation .

Result of Action

Related imidazothiazole compounds have demonstrated a range of effects, including antiproliferative activity against various cancer cell lines .

Eigenschaften

IUPAC Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c18-23(19,11-1-2-12-13(7-11)21-5-4-20-12)15-8-10-9-17-3-6-22-14(17)16-10/h1-3,6-7,9,15H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZMXKDNXMMBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1,2-dimethylindol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)

![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)

![7-methoxy-1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-9-yl methyl ether](/img/structure/B2912763.png)

![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)